4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound belongs to the class of thienopyrimidines, which are known for their ability to interact with various biological targets, including enzymes involved in cancer progression and inflammation. The compound's unique structure combines a thieno[3,2-d]pyrimidine core with a morpholine moiety, which enhances its pharmacological properties.
The compound is identified by the Chemical Abstracts Service registry number 692732-70-0. It is classified under thienopyrimidine derivatives, which are frequently explored for their anti-cancer, anti-inflammatory, and anti-viral properties. The specific structural features of 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine contribute to its classification as a potential inhibitor of key signaling pathways in cancer biology.
The synthesis of 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine typically involves a multi-step process:
While specific industrial production methods for this compound are not extensively documented, scaling up laboratory synthesis would involve optimizing reaction conditions and employing large-scale reactors for cost-effective production.
The molecular structure of 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine can be described as follows:
The molecular formula is C₁₅H₁₄N₂S, with a molecular weight of approximately 270.35 g/mol.
4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine can undergo several chemical reactions:
For these reactions:
The mechanism of action for 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine primarily involves its inhibition of tumor necrosis factor alpha and nitric oxide production. These mediators play critical roles in inflammatory responses and tumor progression. By targeting these pathways, the compound demonstrates potential anti-inflammatory and anti-cancer effects .
Relevant data regarding melting points or boiling points are not widely reported but can be determined through experimental methods during synthesis.
4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine has significant potential in scientific research:
The Phosphatidylinositol 3-Kinase/Protein Kinase B/Mammalian Target of Rapamycin signaling pathway is a master regulator of cellular processes critical to cancer development, including proliferation, survival, metabolism, and angiogenesis. Upon activation by growth factors or cytokines, Class I Phosphatidylinositol 3-Kinase (subdivided into IA: α, β, δ isoforms; IB: γ isoform) phosphorylates phosphatidylinositol-4,5-bisphosphate to generate phosphatidylinositol-3,4,5-trisphosphate. This lipid second messenger recruits Phosphatidylinositol-Dependent Kinase 1 and Protein Kinase B to the plasma membrane, where Phosphatidylinositol-Dependent Kinase 1 phosphorylates Protein Kinase B at Thr308. Full activation requires Mammalian Target of Rapamycin Complex 2-mediated Ser473 phosphorylation. Activated Protein Kinase B phosphorylates numerous downstream effectors, including Mammalian Target of Rapamycin Complex 1, which drives protein synthesis and cell growth. Dysregulation occurs via multiple mechanisms: PIK3CA (encoding Phosphatidylinositol 3-Kinaseα) mutations (e.g., H1047R, E545K) occur in 10-30% of breast, ovarian, and colorectal cancers; PTEN (phosphatase antagonizing Phosphatidylinositol 3-Kinase) loss is frequent in glioblastoma and prostate cancer; and receptor tyrosine kinase amplification hyperactivates the pathway upstream. This aberrant signaling creates a dependency loop ("oncogene addiction"), making inhibition a compelling therapeutic strategy. Notably, Phosphatidylinositol 3-Kinaseα is the most frequently mutated kinase across cancers, underscoring its centrality in oncogenesis.
Table 1: Key Components of the Phosphatidylinositol 3-Kinase/Protein Kinase B/Mammalian Target of Rapamycin Pathway and Their Oncogenic Alterations
Component | Function | Oncogenic Alterations | Tumor Associations |
---|---|---|---|
Phosphatidylinositol 3-Kinaseα (Class IA) | Catalytic subunit generating phosphatidylinositol-3,4,5-trisphosphate | Gain-of-function mutations (e.g., H1047R, E542K, E545K) | Breast, ovarian, colorectal, gastric cancers |
PTEN | Lipid phosphatase dephosphorylating phosphatidylinositol-3,4,5-trisphosphate | Deletions, inactivating mutations, epigenetic silencing | Glioblastoma, prostate cancer, melanoma |
Protein Kinase B | Serine/threonine kinase regulating survival and growth | Amplification (e.g., AKT1 E17K mutation) | Breast, ovarian, lung cancers |
Mammalian Target of Rapamycin Complex 1 | Protein complex regulating translation and autophagy | Upstream pathway activation; rare mTOR mutations | Renal cell carcinoma, hepatocellular carcinoma |
Thieno[3,2-d]pyrimidine represents a privileged scaffold in medicinal chemistry due to its structural mimicry of purine nucleobases, enabling competitive binding to adenosine triphosphate pockets in kinases. This bicyclic system consists of a pyrimidine ring fused with a thiophene at the 3,2-bond, conferring planar geometry optimal for π-π stacking interactions in hydrophobic kinase domains. Its synthetic versatility allows regioselective modifications at C-2, C-4, C-6, and N-3, facilitating rational drug design. Crucially, the sulfur atom enhances membrane permeability and modulates electronic properties, while nitrogen atoms provide hydrogen-bonding acceptors. Pictilisib exemplifies this scaffold’s potential, acting as a potent Phosphatidylinositol 3-Kinase inhibitor (Phosphatidylinositol 3-Kinaseα half maximal inhibitory concentration = 3 nM) that progressed to Phase II trials. The 4-position is particularly amenable to derivatization; substitution with morpholine (as in 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine) enables critical hydrogen bonding with kinase hinge residues. Structure-Activity Relationship studies reveal that C-2 aryl/heteroaryl groups (e.g., phenyl, indazol-5-yl, pyridin-3-yl) project into hydrophobic affinity pockets, enhancing potency and isoform selectivity. For instance, apitolisib incorporates a 2-indazolyl group to achieve dual Phosphatidylinositol 3-Kinase/Mammalian Target of Rapamycin inhibition. Recent work demonstrates that C-6 modifications (e.g., cinnamamide, aroyl hydrazone) exploit solvent-exposed regions, improving pharmacokinetics and enabling multitarget engagement.
Table 2: Structural Features and Biological Significance of Thieno[3,2-d]pyrimidine Modifications
Position | Common Substituents | Structural Role | Biological Impact | Clinical Examples |
---|---|---|---|---|
C-2 | Aryl (e.g., phenyl), heteroaryl | Occupies hydrophobic region II; modulates selectivity | Larger groups enhance Phosphatidylinositol 3-Kinaseα affinity | Pictilisib (2-morpholinopyridine) |
C-4 | Morpholine, amine, triazole | H-bonds with hinge residue (e.g., Val882 in Phosphatidylinositol 3-Kinaseγ) | Essential for kinase inhibition; morpholine optimizes hinge binding | Apitolisib (4-morpholine) |
C-6 | H, Br, Me, cinnamamide, hydrazide | Projects into solvent region; modulates solubility | Enables additional interactions (e.g., Lys802, Asp841); improves pharmacokinetics | GDC-0084 (6-fluorophenyl) |
C-7 | H, Br, Me | Minor influence on core conformation | Bromine enhances antiproliferative activity in some contexts | Compound 2 in [1] |
Morpholine substitution at C-4 of thieno[3,2-d]pyrimidines is a strategic design element rooted in structural biology insights. X-ray crystallography of Phosphatidylinositol 3-Kinaseγ complexes (e.g., Protein Data Bank identifier: 3DBS) reveals that the morpholine oxygen forms a key hydrogen bond with the backbone NH of Val882 in the hinge region, a residue conserved across Phosphatidylinositol 3-Kinase isoforms as Val851 (α), Val848 (β), and Val882 (γ). This interaction is energetically critical for adenosine triphosphate-competitive inhibition, with bond lengths optimally maintained at 2.6–2.8 Å. Beyond hydrogen bonding, morpholine’s saturated ring adopts a chair conformation that optimally orients the oxygen lone pairs while minimizing steric clashes. Electronic effects also contribute: morpholine’s electron-donating capability elevates the highest occupied molecular orbital energy of the thienopyrimidine core, enhancing π-stacking with aromatic kinase residues (e.g., Trp812). Structure-Activity Relationship analyses demonstrate that replacing morpholine with piperazine reduces Phosphatidylinositol 3-Kinaseα affinity 10-fold, while N-methylpiperazine abolishes activity, underscoring the requirement for a hydrogen-bond acceptor without steric hindrance. In 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, the morpholine moiety’s role extends beyond hinge binding; it positions the C-2 phenyl group toward a hydrophobic cleft formed by Ile831, Ile879, and Met953, exploiting isoform-specific differences. This "morpholine anchor" strategy enables selective inhibition: compounds like pictilisib achieve 100-fold selectivity for Phosphatidylinositol 3-Kinaseα over Phosphatidylinositol 3-Kinaseβ. Recent optimizations incorporate morpholine into dual Phosphatidylinositol 3-Kinase/Mammalian Target of Rapamycin inhibitors by leveraging the conserved valine in Mammalian Target of Rapamycin’s hinge region, demonstrating its versatility across the kinome.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1